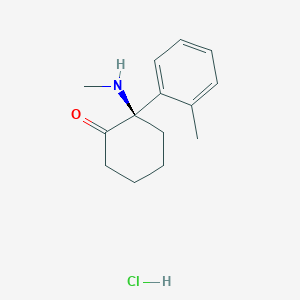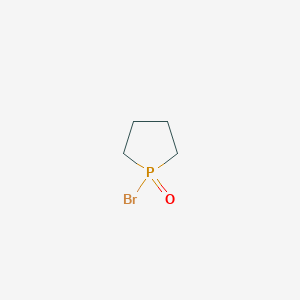
1-Bromo-1lambda5-phospholan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1lambda5-phospholan-1-one is a chemical compound with the molecular formula C4H8BrOP. It is a brominated phospholane oxide, characterized by the presence of a bromine atom attached to a phospholane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-1lambda5-phospholan-1-one can be synthesized through several methods. One common approach involves the bromination of phospholane oxide. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4). The reaction is usually carried out at low temperatures to control the reactivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common. Additionally, purification steps like distillation or recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1lambda5-phospholan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new phospholane derivatives.
Oxidation Reactions: The compound can be oxidized to form phospholane oxides with different oxidation states.
Reduction Reactions: Reduction of the bromine atom can yield phospholane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted phospholane derivatives, phospholane oxides, and reduced phospholane compounds .
Aplicaciones Científicas De Investigación
1-Bromo-1lambda5-phospholan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound in the development of pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1lambda5-phospholan-1-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the phospholane ring can undergo nucleophilic attack. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-1lambda5-phospholan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-Iodo-1lambda5-phospholan-1-one: Contains an iodine atom instead of bromine.
1-Fluoro-1lambda5-phospholan-1-one: Features a fluorine atom in place of bromine.
Uniqueness
1-Bromo-1lambda5-phospholan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C4H8BrOP |
|---|---|
Peso molecular |
182.98 g/mol |
Nombre IUPAC |
1-bromo-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C4H8BrOP/c5-7(6)3-1-2-4-7/h1-4H2 |
Clave InChI |
PCLHOYNKRNBIBN-UHFFFAOYSA-N |
SMILES canónico |
C1CCP(=O)(C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


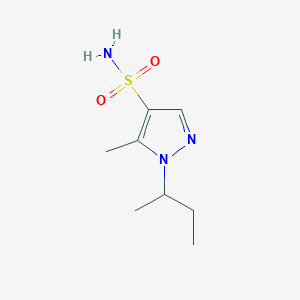
![Tert-butyl 2-[(2-methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B13510949.png)
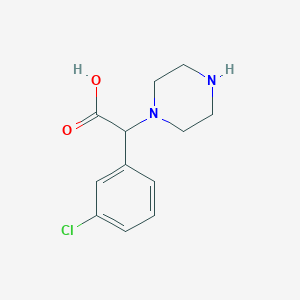
![4-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13510958.png)
![3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-phenylbutanoic acid](/img/structure/B13510959.png)
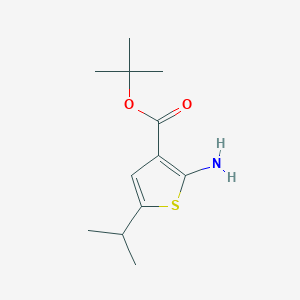
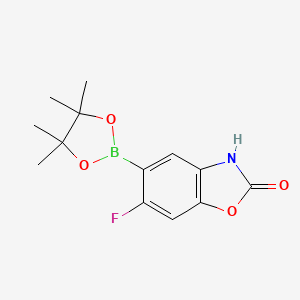
![(2R)-2-amino-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B13510979.png)
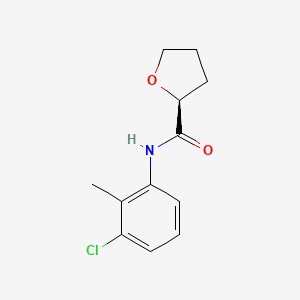
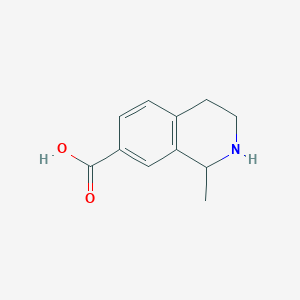
![tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate](/img/structure/B13511007.png)
![3-[3-(2,2,2-Trifluoroacetamido)cyclobutyl]prop-2-ynoic acid](/img/structure/B13511038.png)
![2',3,5,5'-Tetramethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B13511044.png)
